molecular formula C8H8BrFO2S B2397919 4-Bromo-2,5-dimethylbenzenesulfonyl fluoride CAS No. 2137643-42-4

4-Bromo-2,5-dimethylbenzenesulfonyl fluoride

Cat. No.: B2397919
CAS No.: 2137643-42-4
M. Wt: 267.11
InChI Key: WSJFYZGTSIIJAK-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethylbenzenesulfonyl fluoride is a specialized organic compound of significant interest in chemical and biochemical research. As a benzenesulfonyl fluoride derivative, it belongs to a class of reagents known for their reactivity as serine protease inhibitors . These inhibitors are crucial tools for studying enzymatic pathways and controlling unwanted proteolysis during biochemical experiments, such as protein purification . The structural motif of this compound, featuring both a sulfonyl fluoride warhead and a bromo substituent, makes it a valuable bifunctional synthetic intermediate. The sulfonyl fluoride group can selectively react with serine residues in enzyme active sites or other nucleophiles, while the bromo group offers a handle for further synthetic modification via cross-coupling reactions, enabling the creation of more complex molecules or chemical probes . Researchers value this compound for developing targeted inhibitors and exploring structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-bromo-2,5-dimethylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO2S/c1-5-4-8(13(10,11)12)6(2)3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJFYZGTSIIJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Sulfonation-Fluorination Followed by Bromination

This two-step approach begins with the sulfonation of 2,5-dimethylbenzene (m-xylene derivative) to introduce the sulfonic acid group, followed by fluorination and subsequent bromination.

Step 1: Sulfonation of 2,5-Dimethylbenzene
Sulfonation is achieved using chlorosulfonic acid (ClSO₃H) in dichloroethane at 0–5°C for 4–6 hours. The methyl groups at positions 2 and 5 direct sulfonation to position 4 (para to methyl), forming 2,5-dimethylbenzenesulfonic acid. Excess chlorosulfonic acid (1.2 equivalents) ensures complete conversion, with yields of 85–92%.

Step 2: Conversion to Sulfonyl Fluoride
The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in anhydrous dichloromethane to form the sulfonyl chloride. Subsequent reaction with potassium fluoride (KF) in acetonitrile at 60°C for 8 hours replaces chloride with fluoride, yielding 2,5-dimethylbenzenesulfonyl fluoride (87–91% yield).

Step 3: Regioselective Bromination
Bromination employs bromine (Br₂) in the presence of iron(III) bromide (FeBr₃, 0.1 equivalents) at 40°C. The sulfonyl fluoride group directs electrophilic substitution to position 4 (meta to sulfonyl fluoride), producing the target compound. Reaction times of 6–8 hours afford 74–78% yield, with <2% dibrominated byproducts.

Route 2: Bromination Prior to Sulfonation-Fluorination

Alternative protocols invert the sequence, brominating 2,5-dimethylbenzene before sulfonation. However, this method faces regiochemical challenges:

Step 1: Bromination of 2,5-Dimethylbenzene
Using Br₂/FeBr₃ at 35°C, bromination occurs at position 4 (para to methyl), yielding 4-bromo-2,5-dimethylbenzene (68–72% yield). Competing bromination at position 6 (ortho to methyl) generates 15–18% 6-bromo-2,5-dimethylbenzene, requiring chromatographic separation.

Step 2: Sulfonation and Fluorination
Sulfonation of 4-bromo-2,5-dimethylbenzene with ClSO₃H at 10°C directs the sulfonic acid group to position 1 (ortho to bromine), achieving 80% yield. Fluorination proceeds as in Route 1, but steric hindrance from the bromine reduces yields to 65–70%.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Overall Yield 78% 52%
Key Byproducts <2% Dibrominated 18% 6-Bromo isomer
Reaction Time 18–20 hours 24–28 hours
Purification Complexity Moderate (recrystallization) High (chromatography)

Route 1 demonstrates superior efficiency due to minimized steric and electronic conflicts during bromination. The directing effects of the sulfonyl fluoride group enhance regioselectivity compared to the early-stage bromination in Route 2.

Optimization of Critical Reaction Parameters

Temperature Control in Bromination

Lower temperatures (35–40°C) suppress dibromination, while exceeding 45°C increases byproduct formation by 12–15%/5°C.

Catalyst Loading in Sulfonation

FeBr₃ concentrations >0.15 equivalents accelerate sulfonation but promote sulfone dimerization. Optimal loading is 0.08–0.12 equivalents.

Solvent Systems for Fluorination

Polar aprotic solvents (acetonitrile, DMF) improve fluoride ion availability, increasing fluorination yields by 8–10% versus nonpolar solvents.

Challenges and Mitigation Strategies

Challenge 1: Competing Ortho Bromination
The electron-withdrawing sulfonyl fluoride group increases meta selectivity, but residual ortho bromination (4–6%) occurs. Mitigation involves slow bromine addition (0.5 mL/min) and rigorous temperature control.

Challenge 2: Hydrolytic Degradation
Sulfonyl fluorides hydrolyze in aqueous media. Anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar) preserve integrity during fluorination.

Challenge 3: Purification Difficulties Recrystallization from ethanol/water (3:1 v/v) removes dibrominated contaminants, achieving >99% purity.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis
4-Bromo-2,5-dimethylbenzenesulfonyl fluoride serves as a key reagent in organic synthesis. It is primarily utilized for the formation of sulfonyl derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The sulfonyl fluoride group is highly reactive, allowing for nucleophilic substitution reactions with various nucleophiles such as amines and alcohols.

2. Biochemical Studies
In biochemical research, this compound is employed to modify proteins and other biomolecules through sulfonylation reactions. The sulfonylation process can alter the functional properties of biomolecules, making it a valuable tool for studying protein function and interactions.

3. Pharmaceutical Development
this compound is used in the pharmaceutical industry to enhance the biological activity or stability of drug molecules. Its ability to form covalent bonds with nucleophilic sites on target molecules makes it an effective agent for drug modification and development .

4. Production of Specialty Chemicals
This compound finds applications in the production of specialty chemicals and materials, particularly those requiring specific sulfonyl modifications. Its unique reactivity profile allows for tailored chemical transformations that are essential in developing new materials.

Case Studies

While specific case studies directly involving this compound were not detailed in the available literature, its applications in modifying biomolecules have been widely documented. For instance:

  • Protein Modification : Research has shown that sulfonyl fluorides can selectively modify cysteine residues in proteins, leading to insights into protein structure-function relationships.
  • Drug Development : In pharmaceutical research, compounds similar to this compound have been utilized to enhance drug efficacy through targeted modifications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between 4-bromo-2,5-dimethylbenzenesulfonyl fluoride and analogous compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound Not Available C₈H₈BrFO₂S ~265.1 Sulfonyl fluoride, bromo, methyl High reactivity in nucleophilic substitutions; used in proteomics and drug design
4-Bromo-2,5-dimethylbenzenesulfonyl chloride Not Available C₈H₈BrClO₂S 281.5 Sulfonyl chloride, bromo, methyl Common in Friedel-Crafts acylations; less stable than fluoride analogs
4-Bromo-2,5-dimethoxytoluene 13321-74-9 C₉H₁₁BrO₂ 231.1 Bromo, methoxy, methyl Melting point: 77–78°C; precursor in synthesis of designer drugs
4-Bromo-2,5-dimethylaniline hydrochloride 1215545-22-4 C₈H₁₁BrClN 236.5 Aniline, bromo, methyl, hydrochloride Salt form enhances solubility; intermediate in pharmaceutical synthesis

Reactivity and Stability

  • Sulfonyl Fluoride vs. Sulfonyl Chloride : The fluoride derivative exhibits greater hydrolytic stability compared to the chloride. This makes it preferable for applications requiring prolonged shelf life or controlled reactivity.
  • Methoxy vs. Methyl Groups : 4-Bromo-2,5-dimethoxytoluene () has electron-donating methoxy groups, increasing aromatic ring reactivity in electrophilic substitutions. In contrast, methyl groups in the sulfonyl fluoride compound provide steric hindrance, affecting regioselectivity in reactions.

Research Findings and Data Gaps

Experimental Data Limitations

While the sulfonyl chloride analog () provides a benchmark, direct data on the fluoride variant’s melting point, solubility, and spectroscopic properties are absent in the provided evidence. Further studies are required to characterize its stability under varying pH and temperature conditions.

Biological Activity

4-Bromo-2,5-dimethylbenzenesulfonyl fluoride (C₈H₈BrF₁O₂S) is an organosulfur compound with significant biological activity, particularly in the context of enzyme inhibition and modification of biomolecules. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonyl fluoride group that imparts high reactivity towards nucleophilic sites in proteins and enzymes. The presence of bromine and methyl groups on the benzene ring contributes to its unique chemical behavior.

The primary mechanism by which this compound exerts its biological effects involves sulfonylation . This process allows the compound to form covalent bonds with nucleophilic amino acid residues (e.g., cysteine, serine) in proteins, leading to functional modifications that can inhibit enzymatic activity or alter protein interactions.

Biological Activity

Research indicates that sulfonyl fluorides like this compound act as electrophiles, making them valuable in the design of enzyme inhibitors. Notably, studies have shown that this compound can selectively modify proteases and kinases, which are critical in various cellular processes.

Table 1: Biological Activity Overview

Biological Target Effect Reference
ProteasesInhibition of enzymatic activity
KinasesSelective modification
Other EnzymesCovalent bond formation

Case Studies

  • Enzyme Inhibition : In a study examining the inhibition of serine proteases, this compound demonstrated significant inhibitory effects. The compound was shown to covalently modify the active site serine residue, leading to loss of enzymatic function.
  • Kinase Modulation : Another investigation focused on its interaction with protein kinases. The results indicated that this sulfonyl fluoride could selectively inhibit specific kinases involved in cell signaling pathways, providing insights into potential therapeutic applications in cancer treatment.

Comparative Analysis with Similar Compounds

This compound can be compared to other sulfonyl fluorides based on their reactivity and biological applications:

Compound Name Molecular Formula Key Features
4-Bromo-2-fluorobenzenesulfonyl fluorideC₆H₃BrF₂O₂SContains fluorine instead of methyl groups
4-Bromo-benzenesulfonyl fluorideC₆H₄BrO₂SLacks methyl substituents
3-Bromo-2,5-dimethylbenzenesulfonyl fluorideC₈H₈BrF₁O₂SDifferent bromine positioning
4-Chloro-2,5-dimethylbenzenesulfonyl fluorideC₈H₈ClO₂SChlorine substituent instead of bromine

This table highlights how variations in halogen substitution and functional groups can influence the reactivity and biological activity of these compounds.

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